5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

Catalog No.
S8090888
CAS No.
117-40-8
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

CAS Number

117-40-8

Product Name

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride

IUPAC Name

8-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3

InChI Key

JIYNFFGKZCOPKN-UHFFFAOYSA-N

SMILES

CC1=CC2CC1C3C2C(=O)OC3=O

Canonical SMILES

CC1=CC2CC1C3C2C(=O)OC3=O

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride, commonly referred to as nadic anhydride, is a chemical compound with the molecular formula C10H10O3C_{10}H_{10}O_{3} and a molecular weight of approximately 178.18 g/mol. This compound appears as a clear light yellow oily liquid and is known for its reactivity due to the presence of the norbornene moiety, which is integral to its applications in polymer chemistry. It is particularly notable for its use as a curing agent in epoxy resins and in various polymerization processes .

  • Diels-Alder Reaction: The compound can be synthesized through a Diels-Alder reaction between maleic anhydride and cyclopentadiene, predominantly yielding the endo isomer .
  • Thiol-Ene Reaction: The norbornene structure allows for thiol-ene reactions, facilitating the synthesis of cross-linked polymer networks .
  • Hydrolysis: In the presence of moisture, this anhydride can hydrolyze to form corresponding dicarboxylic acids .

The synthesis of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride can be achieved through several methods:

  • Diels-Alder Reaction: This is the most common method, involving the reaction of maleic anhydride with cyclopentadiene under heat conditions to produce mainly the endo isomer.
  • UV Irradiation: The conversion of the endo isomer to the exo isomer can be achieved through UV irradiation, which alters the stereochemistry without significant changes to the molecular framework .

5-Methyl-5-norbornene-2,3-dicarboxylic anhydride has a wide range of applications:

  • Curing Agent: It is primarily used as a curing agent in epoxy resins, enhancing their mechanical properties and thermal stability .
  • Polymer Production: The compound serves as an intermediate in the production of polyesters and alkyd resins.
  • Electrical Insulation: Its utility extends to electrical laminating and filament-winding applications due to its adhesive properties.
  • Flame Retardants: It is also utilized in flame-retarding treatments for various materials .

Several compounds share structural similarities with 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
Nadic Anhydride (5-Norbornene-2,3-dicarboxylic)AnhydridePredominantly used in epoxy formulations; reactive
Maleic AnhydrideAnhydrideUsed in resin production; simpler structure
Phthalic AnhydrideAnhydrideCommonly used in plasticizers; larger aromatic ring
Succinic AnhydrideAnhydrideBiodegradable; used in food additives

Uniqueness of 5-Methyl-5-norbornene-2,3-dicarboxylic Anhydride

The uniqueness of 5-Methyl-5-norbornene-2,3-dicarboxylic anhydride lies in its specific reactivity profile due to the norbornene structure. This allows for versatile applications in advanced materials science and polymer chemistry that are not achievable with simpler anhydrides like maleic or phthalic anhydrides.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-02-18

Explore Compound Types